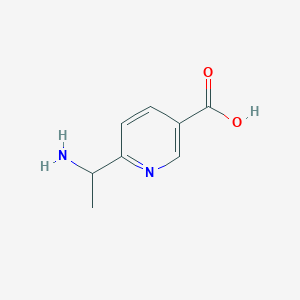
6-(1-Aminoethyl)nicotinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Aminoethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an aminoethyl group attached to the sixth position of the nicotinic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethyl)nicotinic acid typically involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions often involve the use of ethanol as a solvent at room temperature.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives, including 6-(1-Aminoethyl)nicotinic acid, are produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is preferred due to its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges.
化学反应分析
Types of Reactions
6-(1-Aminoethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides and bases like potassium carbonate.
Major Products
The major products formed from these reactions include various nicotinic acid derivatives, which can be further utilized in different applications.
科学研究应用
6-(1-Aminoethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and as a precursor for coenzymes.
作用机制
The mechanism of action of 6-(1-Aminoethyl)nicotinic acid involves its conversion into nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP . These coenzymes play a crucial role in redox reactions and energy metabolism within cells. The compound also influences various metabolic pathways, including those involved in DNA repair and cellular stress responses .
相似化合物的比较
Similar Compounds
Nicotinic Acid:
Nicotinamide: Another form of vitamin B3, it is used in skincare products and has anti-inflammatory properties.
Nicotinamide Riboside: A precursor to NAD, it is studied for its potential to enhance cellular energy metabolism.
Uniqueness
6-(1-Aminoethyl)nicotinic acid is unique due to the presence of the aminoethyl group, which imparts distinct chemical properties and potential biological activities. This structural modification allows for specific interactions with molecular targets and pathways that are not observed with other nicotinic acid derivatives .
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
6-(1-aminoethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5(9)7-3-2-6(4-10-7)8(11)12/h2-5H,9H2,1H3,(H,11,12) |
InChI 键 |
KHHMEPIHVFTLPS-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=C(C=C1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


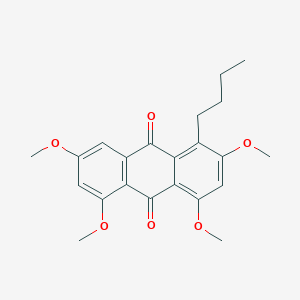
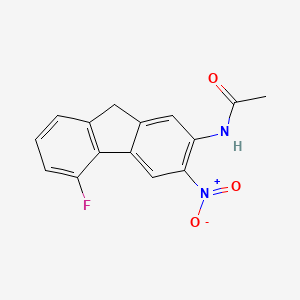
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
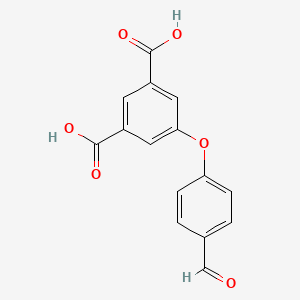
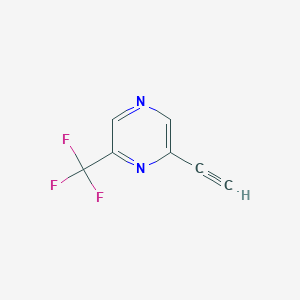
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)

![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)

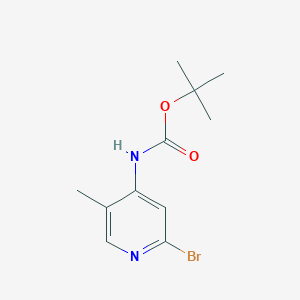
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
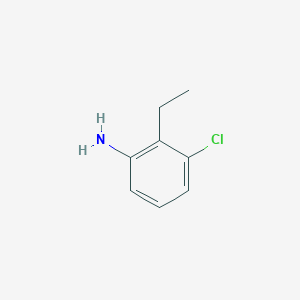
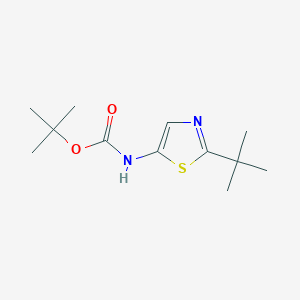
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
